4-tert-Octylresorcinol

Beschreibung

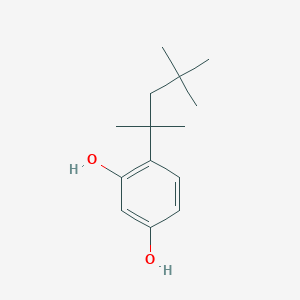

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOJNENEFSZINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277762 | |

| Record name | 4-tert-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28122-52-3 | |

| Record name | 28122-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Octylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Attack of 4-tert-Octylresorcinol on Tyrosinase: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate mechanisms by which 4-tert-Octylresorcinol and its closely related alkylresorcinol analogs, notably 4-n-butylresorcinol, exert their potent inhibitory effects on tyrosinase, the linchpin enzyme in melanogenesis. This document synthesizes kinetic data, cellular responses, and molecular modeling insights to provide a comprehensive understanding of its dual-action modality: direct competitive inhibition and induction of enzyme degradation.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin biosynthesis.[1] Its dysregulation can lead to hyperpigmentary disorders such as melasma and solar lentigines. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents.[2] Among the various inhibitors, 4-alkylresorcinols have emerged as a class of highly effective compounds. While the user has specified this compound, the majority of the available scientific literature focuses on the structurally similar and highly potent 4-n-butylresorcinol. Due to their comparable mechanisms of action, this guide will focus on the extensive data available for 4-n-butylresorcinol as a representative of this class of inhibitors.

Primary Mechanism: Competitive Inhibition of the Tyrosinase Active Site

The principal mechanism by which 4-alkylresorcinols inhibit tyrosinase is through competitive inhibition.[3] Structurally resembling the natural substrate, L-tyrosine, these molecules bind to the active site of the enzyme, thereby precluding substrate binding and subsequent catalysis.

Kinetic Analysis

Kinetic studies using Lineweaver-Burk plots have consistently demonstrated a competitive inhibition pattern for 4-alkylresorcinols. In the presence of the inhibitor, the apparent Michaelis constant (Km) for the substrate increases, while the maximum velocity (Vmax) remains unchanged. This is characteristic of an inhibitor that directly competes with the substrate for the enzyme's active site.

Molecular Docking and Binding Interactions

Computational docking studies have provided a molecular-level view of the interaction between 4-n-butylresorcinol and the tyrosinase active site. The resorcinol moiety of the molecule is crucial for its inhibitory activity, with the hydroxyl groups forming key interactions within the catalytic pocket. The alkyl chain contributes to the hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.[4][5]

Secondary Mechanism: Enhanced Proteolytic Degradation of Tyrosinase

Beyond direct enzymatic inhibition, 4-n-butylresorcinol has been shown to reduce the intracellular protein levels of tyrosinase in melanoma cell lines.[3] This is not due to a decrease in gene transcription but rather an enhancement of the enzyme's proteolytic degradation through the ubiquitin-proteasome pathway.

The p38 MAPK Signaling Cascade

The induction of tyrosinase degradation is mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][6][7] Activation of p38 MAPK leads to the ubiquitination of tyrosinase, marking it for degradation by the proteasome. This dual mechanism of action—both inhibiting the existing enzyme and promoting its destruction—contributes to the high efficacy of 4-alkylresorcinols in reducing melanin synthesis.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of 4-n-butylresorcinol has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and the inhibition constant (Ki) reported in the literature.

| In Vitro Tyrosinase Inhibition | ||

| Enzyme Source | Substrate | IC50 Value (µM) |

| Human Tyrosinase | L-DOPA | 21[8][9] |

| Mushroom Tyrosinase | L-DOPA | 11.27[10] |

| Cellular Melanin Synthesis Inhibition | |

| Cell Model | IC50 Value (µM) |

| MelanoDerm™ Skin Model | 13.5[8][9] |

Note: Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

In Vitro Tyrosinase Activity Assay (L-DOPA as Substrate)

This protocol is adapted from standard spectrophotometric methods for assessing tyrosinase activity.[3][6]

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

Test inhibitor (4-alkylresorcinol)

-

Positive control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor and positive control in the phosphate buffer.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor/control dilution, and 20 µL of tyrosinase solution.

-

For the negative control, add 60 µL of phosphate buffer and 20 µL of tyrosinase solution. For the blank, add 80 µL of phosphate buffer.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay (B16F10 Murine Melanoma Cells)

This protocol outlines the measurement of melanin content in a cellular context.[2][7]

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Test inhibitor (4-alkylresorcinol)

-

Lysis Buffer (1N NaOH with 10% DMSO)

-

6-well or 24-well cell culture plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a multi-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test inhibitor for 48-72 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.[2]

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at a wavelength between 405 nm and 492 nm.[2]

-

The melanin content can be normalized to the total protein content or cell number to account for any effects on cell proliferation.

Visualizing the Mechanisms

Tyrosinase Inhibition and Degradation Pathway

The following diagram illustrates the dual mechanism of action of 4-alkylresorcinols on tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing tyrosinase inhibitors.

Conclusion

This compound and its analogs, particularly 4-n-butylresorcinol, represent a class of highly potent tyrosinase inhibitors with a compelling dual mechanism of action. They not only act as direct competitive inhibitors of the enzyme's catalytic activity but also promote its degradation through the p38 MAPK signaling pathway. This multifaceted approach underscores their efficacy in reducing melanogenesis, making them valuable agents in the fields of dermatology and cosmetic science for the management of hyperpigmentary conditions. Further research into the precise molecular interactions and the downstream effectors of the p38 MAPK pathway will continue to refine our understanding and application of these potent compounds.

References

- 1. Enhancement of the p38 MAPK and PKA signaling pathways is associated with the pro-melanogenic activity of Interleukin 33 in primary melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 Regulates Pigmentation via Proteasomal Degradation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. qvsiete.com [qvsiete.com]

- 9. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Biochemical Properties of 4-tert-Octylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Octylresorcinol, a synthetic phenol derivative, belongs to the class of 4-alkylresorcinols. This class of compounds has garnered significant interest in the fields of dermatology and cosmetology for its potent effects on hyperpigmentation. The primary mechanism underlying their efficacy is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. While extensive research exists for analogues like 4-n-butylresorcinol, specific quantitative data for this compound is less prevalent in publicly available literature. This guide provides a comprehensive overview of the biochemical properties of this compound, drawing upon direct data where available and leveraging the well-documented activities of its close structural analogues to present a complete profile.

Core Biochemical and Physical Properties

This compound, also known as 4-(1,1,3,3-Tetramethylbutyl)resorcinol, is a crystalline solid. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 28122-52-3[1] |

| Molecular Formula | C₁₄H₂₂O₂ |

| Appearance | White to light yellow powder or crystal[1] |

| Purity | >99.0% (GC)[1] |

| Melting Point | 108.0 to 111.0 °C[1] |

| Synonyms | 4-(1,1,3,3-Tetramethylbutyl)resorcinol[1] |

Tyrosinase Inhibition: The Primary Mechanism of Action

The defining biochemical characteristic of 4-alkylresorcinols is their potent inhibitory effect on tyrosinase, a key copper-containing enzyme responsible for catalyzing the initial steps of melanin production.[2][3]

Mechanism of Inhibition

Studies on various 4-alkylresorcinols consistently demonstrate a competitive inhibition mechanism.[2] These molecules are structurally similar to tyrosinase's natural substrate, L-tyrosine, allowing them to bind to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic core, thereby preventing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are critical steps in the melanogenesis cascade. The resorcinol (1,3-dihydroxybenzene) moiety is crucial for this activity.[4]

Some research on analogues like 4-n-butylresorcinol suggests a more complex, multi-faceted mechanism that extends beyond simple competitive inhibition. These studies indicate that the compound may also enhance the proteolytic degradation of the tyrosinase enzyme within the cell, leading to a reduction in the total amount of available enzyme, without affecting its mRNA expression levels.[5] This dual action of direct, reversible inhibition and promotion of enzyme degradation makes these compounds particularly effective.

Quantitative Analysis of Tyrosinase Inhibition (Comparative Data)

While specific IC₅₀ values for this compound are not widely reported, data from structurally similar 4-alkylresorcinols provide a strong indication of its potential potency. These compounds are consistently shown to be more powerful inhibitors than commonly used agents like kojic acid, arbutin, and hydroquinone.[6]

| Compound | Enzyme Source | Substrate | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 4-n-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 | Kojic Acid | 500 |

| 4-n-Butylresorcinol | MelanoDerm™ Model | - | 13.5 | Kojic Acid | >400 |

| 4-Hexylresorcinol | Human Tyrosinase | L-DOPA | 94 | Kojic Acid | 500 |

| Phenylethylresorcinol | Human Tyrosinase | L-DOPA | 131 | Kojic Acid | 500 |

| 4-Alkylresorcinols (General) | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | - | - |

Table compiled from data in Kolbe et al., 2013[6] and Panzella et al., 2024.[2]

Effects on Cellular Signaling Pathways

The primary anti-melanogenic effect of 4-alkylresorcinols appears to be the direct inhibition of tyrosinase activity, rather than modulation of the upstream signaling pathways that regulate its expression. Studies on 4-n-butylresorcinol have shown that it does not significantly affect key signaling pathways such as the ERK or Akt pathways, which are known to influence melanin synthesis via the down-regulation of the Microphthalmia-associated Transcription Factor (MITF).[7] Similarly, it was found to have no effect on the phosphorylation of CREB, a transcription factor that stimulates MITF expression.[7] This targeted action on the enzyme itself is a key biochemical feature. However, some evidence suggests that 4-n-butylresorcinol may activate p38 MAPK, leading to increased ubiquitination and subsequent degradation of tyrosinase.[5]

References

- 1. This compound | 28122-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qvsiete.com [qvsiete.com]

- 7. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-tert-Octylresorcinol and its Analogs as Tyrosinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Direct Tyrosinase Inhibition

The primary mechanism by which 4-alkylresorcinols, including 4-tert-octylresorcinol, exert their depigmenting effects is through the direct inhibition of tyrosinase.[1][2] Unlike some other depigmenting agents that modulate signaling pathways, 4-alkylresorcinols do not appear to significantly affect pathways involving extracellular signal-regulated kinase (ERK) or protein kinase B (Akt) to downregulate microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[2] Instead, they act as competitive inhibitors, binding to the active site of tyrosinase and preventing the binding of its natural substrate, L-tyrosine.[1] This direct enzymatic inhibition is the cornerstone of their function in reducing melanin synthesis.

Figure 1: Competitive Inhibition of Tyrosinase by 4-Alkylresorcinols.

Structure-Activity Relationship of 4-Alkylresorcinols

The inhibitory potency of 4-alkylresorcinols against tyrosinase is significantly influenced by the nature of the alkyl substituent at the 4-position of the resorcinol ring.

-

The Resorcinol Moiety is Essential: The 1,3-dihydroxybenzene (resorcinol) structure is crucial for activity. This arrangement is thought to mimic the structure of L-tyrosine, allowing the molecule to fit into the enzyme's active site.

-

Influence of the 4-Alkyl Chain: The length and branching of the alkyl chain at the 4-position play a critical role in determining the inhibitory potency.

-

Chain Length: Generally, there is an optimal chain length for tyrosinase inhibition. For linear alkyl chains, activity tends to increase up to a certain point, after which it may plateau or decrease. For instance, 4-butylresorcinol has been shown to be a more potent inhibitor of human tyrosinase than 4-hexylresorcinol.[3][4]

-

Branching: The bulky tertiary structure of the octyl group in this compound is a key feature. While specific data is unavailable, it can be hypothesized that this bulky group may influence binding affinity. The active site of tyrosinase has a defined space, and a highly branched, sterically hindered group like tert-octyl might not fit as optimally as a linear chain of similar carbon number, potentially leading to a lower inhibitory potency compared to its linear counterpart. However, without experimental data, this remains a point of speculation. The slightly lower efficiency of some branched analogs compared to linear ones supports this hypothesis.[1]

-

Quantitative Data on Tyrosinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4-alkylresorcinols against both mushroom and human tyrosinase. This data is compiled from various studies to provide a comparative overview.

| Compound | Tyrosinase Source | IC50 (µM) | Reference(s) |

| This compound | - | Not available in cited literature | - |

| 4-Butylresorcinol | Human | 21 | [3][4] |

| 4-Butylresorcinol | Mushroom | 11.27 | [5] |

| 4-Hexylresorcinol | Human | 94 | [4] |

| 4-Phenylethylresorcinol | Human | 131 | [4] |

| Kojic Acid (Reference) | Human | ~500 | [3][4] |

| Arbutin (Reference) | Human | >1000 | [6] |

| Hydroquinone (Reference) | Human | >4000 | [6] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize tyrosinase inhibitors are provided below.

Tyrosinase Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

Principle: The assay is a colorimetric method that measures the enzymatic conversion of L-DOPA to the colored product dopachrome. The rate of dopachrome formation, which absorbs light at approximately 475 nm, is proportional to the tyrosinase activity. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Potassium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in potassium phosphate buffer. This solution should be prepared fresh.

-

Prepare a stock solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold potassium phosphate buffer. Keep on ice.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to the desired concentrations in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

20 µL of the test compound solution at various concentrations.

-

140 µL of potassium phosphate buffer.

-

20 µL of the mushroom tyrosinase solution.

-

-

Include control wells:

-

Negative Control: 20 µL of vehicle (e.g., buffer with DMSO), 140 µL of buffer, and 20 µL of tyrosinase solution.

-

Blank: 20 µL of vehicle, 160 µL of buffer (no enzyme).

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode, taking readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qvsiete.com [qvsiete.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]

In Silico Modeling of 4-tert-Octylresorcinol Tyrosinase Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-tert-Octylresorcinol's interaction with tyrosinase, a critical enzyme in melanogenesis and a key target for hyperpigmentation treatments. Leveraging molecular docking and molecular dynamics simulations, this document outlines the methodologies to predict and analyze the binding affinity and stability of this potent tyrosinase inhibitor.

Introduction: Tyrosinase and the Role of this compound

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1] The overproduction of melanin, often triggered by sun exposure or hormonal changes, can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents in the cosmetic and pharmaceutical industries.[2]

This compound, a derivative of resorcinol, has emerged as a highly effective inhibitor of tyrosinase. Its mechanism of action is believed to involve direct binding to the enzyme's active site, thereby preventing the catalysis of melanin production.[3][4] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate the precise binding mode and interaction energies at an atomic level.[5] These computational approaches are instrumental in the rational design and optimization of novel tyrosinase inhibitors.[6]

Tyrosinase Signaling Pathway in Melanogenesis

The production of melanin is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase.[1][7]

Experimental Protocols for In Silico Modeling

The following sections detail the standard methodologies for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to tyrosinase.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[6]

2.1.1. Protein and Ligand Preparation

-

Protein Structure Retrieval: The three-dimensional crystal structure of tyrosinase is obtained from the Protein Data Bank (PDB). A commonly used structure is from Agaricus bisporus (mushroom tyrosinase), for instance, PDB ID: 2Y9X.[6]

-

Protein Preparation: Water molecules and any co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added, and the structure is optimized to correct for any missing atoms or steric clashes using software such as AutoDock Tools.[6]

-

Ligand Preparation: The 3D structure of this compound is constructed and optimized using a molecular modeling software like ChemDraw or Avogadro. The structure is then saved in a suitable format, such as .mol2 or .pdbqt.[8]

2.1.2. Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the tyrosinase enzyme to specify the search space for the ligand. The coordinates of the active site can be determined from the position of a co-crystallized ligand or by identifying key catalytic residues.[6][9]

-

Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation.[10] The algorithm systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding affinity.[8]

-

Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or UCSF Chimera.[8]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and flexibility.[11]

2.2.1. System Setup

-

Complex Preparation: The most stable docked pose of the this compound-tyrosinase complex is used as the starting structure for the MD simulation.

-

Force Field Selection: A force field (e.g., AMBER or CHARMM) is chosen to describe the potential energy of the system as a function of its atomic coordinates.[6]

-

Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous environment of a biological system. Ions are added to neutralize the system.

2.2.2. Simulation Protocol

-

Energy Minimization: The system is first minimized to remove any steric clashes and to relax the structure.[6]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 bar) in a two-step process (NVT and NPT ensembles).[6]

-

Production Run: A production simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the system's atomic motions.

2.2.3. Trajectory Analysis

The trajectory from the production run is analyzed to evaluate the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues in the protein.[11]

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.

Data Presentation: Quantitative Analysis of Tyrosinase Inhibition

Table 1: Inhibitory Concentration (IC50) of Resorcinol Derivatives against Tyrosinase

| Compound | Tyrosinase Source | IC50 (µM) | Reference |

| 4-n-Butylresorcinol | Human | 21 | |

| 4-n-Butylresorcinol | Mushroom | 0.15 - 0.56 | |

| Kojic Acid (Standard) | Human | ~500 | |

| Arbutin (Standard) | Human | >5000 | |

| Hydroquinone (Standard) | Human | ~4400 |

Table 2: Molecular Docking Binding Energies of Resorcinol Derivatives and Other Inhibitors with Tyrosinase

| Compound | Binding Energy (kcal/mol) | Docking Software | Reference |

| 4-Heptanoyl resorcinol | -7.3 | AutoDock Vina | |

| Vanillic Acid | -8.69 | AutoDock Vina | |

| A Vanillin-based Derivative (V7) | -7.79 | - | |

| Kojic Acid (Standard) | -6.9 | AutoDock Vina | |

| Tropolone (Native Ligand) | -5.6 | - | [7] |

| Catechin | -6.02 | AutoDock Vina |

Discussion and Conclusion

The in silico modeling of this compound's interaction with tyrosinase, informed by data from its close analogs, strongly suggests a high binding affinity and effective inhibition. The low IC50 values reported for 4-n-butylresorcinol indicate that the 4-alkylresorcinol scaffold is a potent inhibitor of both human and mushroom tyrosinase. Molecular docking studies of similar compounds reveal favorable binding energies, often superior to that of the standard inhibitor kojic acid, suggesting a stable interaction within the enzyme's active site.

The resorcinol moiety is crucial for the inhibitory activity, likely through chelation of the copper ions in the tyrosinase active site. The alkyl chain at the 4-position contributes to the overall binding affinity through hydrophobic interactions with residues in the active site pocket. The bulky tert-octyl group of this compound is expected to enhance these hydrophobic interactions, potentially leading to a stronger binding affinity compared to its linear-chain analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational studies of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploration of Novel Human Tyrosinase Inhibitors by Molecular Modeling, Docking and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Octylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Octylresorcinol, a substituted phenol derivative with applications in various fields, including pharmaceuticals and industrial chemistry. This document details the prevalent synthetic methodology, specifically the Friedel-Crafts alkylation of resorcinol, and outlines the key analytical techniques employed for its structural elucidation and purity assessment. Detailed experimental protocols, quantitative data, and visual representations of the synthesis and characterization workflows are presented to aid researchers in their scientific endeavors.

Introduction

This compound, systematically named 4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol, is an alkylresorcinol that has garnered interest due to its potential biological activities and utility as a chemical intermediate. Its structure, featuring a hydrophilic resorcinol moiety and a bulky hydrophobic tert-octyl group, imparts unique physicochemical properties. This guide serves as a technical resource for professionals engaged in the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol.[1][2] This electrophilic aromatic substitution reaction involves the introduction of a tert-octyl group onto the resorcinol ring, typically at the position para to one hydroxyl group and ortho to the other, due to the directing effects of the hydroxyl groups.

Reaction Pathway

The synthesis pathway involves the generation of a tert-octyl carbocation from a suitable precursor, which then attacks the electron-rich resorcinol ring.

Caption: General synthesis pathway for this compound via Friedel-Crafts alkylation.

Experimental Protocol

This protocol describes a representative synthesis of this compound using resorcinol and 2,4,4-trimethylpentene as the alkylating agent with sulfuric acid as the catalyst.[3]

Materials:

-

Resorcinol

-

2,4,4-trimethylpentene (diisobutylene)

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Hexane

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve resorcinol (1.0 eq) in toluene.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution while maintaining the temperature below 10 °C.

-

Add 2,4,4-trimethylpentene (1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding the mixture to ice-cold water.

-

Separate the organic layer and wash it sequentially with deionized water and a 5% sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash the organic layer again with deionized water and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane.[4]

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol | [5] |

| Molecular Formula | C₁₄H₂₂O₂ | [5] |

| Molecular Weight | 222.33 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 108.0 - 111.0 °C | [6] |

| CAS Number | 28122-52-3 | [6] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following are predicted chemical shifts based on the structure and data from similar compounds.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.05 (d, J=8.4 Hz, 1H) | Ar-H |

| ~6.35 (dd, J=8.4, 2.4 Hz, 1H) | Ar-H |

| ~6.25 (d, J=2.4 Hz, 1H) | Ar-H |

| ~5.00 (br s, 2H) | -OH |

| ~1.70 (s, 2H) | -CH₂- |

| ~1.30 (s, 6H) | 2 x -CH₃ |

| ~0.75 (s, 9H) | -C(CH₃)₃ |

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1610, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1200 | Strong | C-O stretch (phenolic) |

| ~830 | Strong | C-H bend (aromatic, out-of-plane) |

Electron Ionization Mass Spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern is dominated by cleavages of the tert-octyl group.[9][10]

| m/z | Proposed Fragment |

| 222 | [M]⁺ |

| 207 | [M - CH₃]⁺ |

| 165 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 135 | [M - C₆H₁₃]⁺ (cleavage of the octyl chain) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Friedel-Crafts alkylation of resorcinol remains the most viable synthetic route, and a combination of spectroscopic and physical methods is essential for comprehensive characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the efficient and accurate production and analysis of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. This compound | C14H22O2 | CID 220749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 28122-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Antioxidant Potential of 4-tert-Octylresorcinol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 4-tert-octylresorcinol and its structurally related derivatives. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on the antioxidant capacity of other 4-alkylresorcinols, offering a comparative framework. Detailed methodologies for key in vitro antioxidant assays, including DPPH and ABTS radical scavenging, are provided to facilitate further research. Furthermore, this guide explores the underlying mechanisms of action, with a focus on the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Visual representations of experimental workflows and signaling pathways are included to enhance understanding.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial for mitigating oxidative damage by neutralizing free radicals.

Resorcinols, or 1,3-dihydroxybenzene derivatives, are a class of phenolic compounds known for their antioxidant properties. The presence of hydroxyl groups on the aromatic ring enables them to donate hydrogen atoms to free radicals, thereby terminating damaging chain reactions. Alkylresorcinols, characterized by a long alkyl chain attached to the resorcinol ring, are found naturally in various plants, fungi, and bacteria. The lipophilic alkyl chain enhances their incorporation into cellular membranes, potentially increasing their efficacy in protecting against lipid peroxidation.

This compound, with its bulky tertiary octyl group, is a synthetic resorcinol derivative of significant interest. This guide aims to consolidate the current understanding of its antioxidant potential, drawing on data from its more extensively studied 4-alkylresorcinol analogs.

Quantitative Antioxidant Data

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of 4-Alkylresorcinol Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Ethylresorcinol | Data not available | Ascorbic Acid | ~8.4 - 24.34 |

| 4-Butylresorcinol | Data not available | Trolox | ~3.77 |

| 4-Hexylresorcinol | Data not available | Gallic Acid | ~2.6 - 10.97 |

| C-2-Ethoxyphenylcalix[1]resorcinarene | 83.62 ppm | - | - |

Note: The data for C-2-Ethoxyphenylcalix[1]resorcinarene is presented in ppm (parts per million) as reported in the source material.[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of 4-Alkylresorcinol Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Ethylresorcinol | Data not available | Ascorbic Acid | ~14.45 - 127.7 |

| 4-Butylresorcinol | Data not available | Trolox | ~2.93 |

| 4-Hexylresorcinol | Data not available | Gallic Acid | ~1.03 |

Disclaimer: The IC50 values presented are compiled from various sources and should be used for comparative purposes with caution, as experimental conditions can vary between studies.[3]

Mechanisms of Antioxidant Action

The antioxidant activity of this compound and its derivatives is believed to be multifactorial, involving both direct radical scavenging and the modulation of cellular antioxidant defense pathways.

Direct Radical Scavenging

The phenolic hydroxyl groups of the resorcinol moiety are the primary sites for direct antioxidant activity. These groups can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is crucial to prevent the propagation of the radical chain reaction.

Inhibition of Lipid Peroxidation

The lipophilic alkyl chain of 4-alkylresorcinols facilitates their partitioning into cellular membranes.[4] This localization is particularly advantageous for inhibiting lipid peroxidation, a process where free radicals attack lipids within the cell membrane, leading to cellular damage. By residing within the membrane, these compounds can effectively intercept lipid peroxyl radicals and break the chain of lipid peroxidation.[4][5][6]

Activation of the Nrf2-ARE Signaling Pathway

A key mechanism of cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[1][7] Studies on alkylresorcinols suggest their ability to activate this protective pathway.[1][7][9]

Caption: Nrf2-ARE signaling pathway activation.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow for DPPH Assay

References

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benchchem.com [benchchem.com]

- 4. [Effect of alkylresorcin on biological membranes during activation of lipid peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cereal grain resorcinolic lipids inhibit H2O2-induced peroxidation of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-tert-Octylresorcinol: A Technical Guide to its Effects on Melanogenesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of 4-tert-Octylresorcinol and related 4-alkylresorcinol compounds on the intricate pathways of melanogenesis. As the demand for effective and safe depigmenting agents continues to rise, understanding the precise mechanisms of action of tyrosinase inhibitors is paramount. This document consolidates current scientific knowledge, presenting quantitative data on the inhibitory effects of these compounds, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways involved. The primary focus is on the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the potential modulation of associated cellular signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel dermatological agents for the management of hyperpigmentation.

Introduction

Melanogenesis, the process of melanin synthesis, is a complex cascade of enzymatic reactions primarily regulated by the enzyme tyrosinase. Dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening agents. 4-Alkylresorcinols are a class of phenolic compounds that have garnered significant attention for their potent tyrosinase inhibitory activity. Among these, this compound and its structural analogs, such as 4-n-butylresorcinol, have emerged as promising candidates for topical applications. Their mechanism of action is primarily attributed to the competitive inhibition of tyrosinase, effectively reducing melanin production.[1][2] This guide delves into the molecular interactions and cellular effects of this compound and its congeners on the melanogenesis pathway.

Mechanism of Action: Tyrosinase Inhibition

The cornerstone of the depigmenting effect of 4-alkylresorcinols lies in their ability to directly inhibit tyrosinase. This enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By acting as a competitive inhibitor, this compound and related compounds bind to the active site of tyrosinase, preventing the substrate (L-tyrosine) from binding and thereby halting the melanin synthesis cascade.[3]

Some studies on related compounds like 4-n-butylresorcinol also suggest a secondary mechanism involving the enhancement of tyrosinase degradation, further reducing the cellular capacity for melanin production. This dual action contributes to their high efficacy as depigmenting agents.

Quantitative Data on Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory effects of various 4-alkylresorcinols on tyrosinase activity and melanin production. It is important to note that specific data for this compound is limited in the public domain; therefore, data from closely related and well-studied analogs are presented for comparative purposes.

Table 1: Tyrosinase Inhibitory Activity of 4-Alkylresorcinols

| Compound | Tyrosinase Source | IC50 (μM) | Type of Inhibition | Reference |

| 4-n-Butylresorcinol | Human | 21 | Competitive | [2] |

| 4-n-Butylresorcinol | Mushroom | 0.15-0.56 | Competitive | |

| Kojic Acid (Reference) | Human | ~500 | - | [2] |

| Arbutin (Reference) | Human | >5000 | - | [2] |

| Hydroquinone (Reference) | Human | >1000 | - | [2] |

Table 2: Inhibition of Melanin Production in Cell-Based Assays

| Compound | Cell Line | IC50 (μM) | Reference |

| 4-n-Butylresorcinol | MelanoDerm | 13.5 | [2] |

| Kojic Acid (Reference) | MelanoDerm | >400 | [2] |

| Arbutin (Reference) | MelanoDerm | >5000 | [2] |

| Hydroquinone (Reference) | MelanoDerm | <40 | [2] |

Signaling Pathways in Melanogenesis

While the primary mechanism of 4-alkylresorcinols is direct tyrosinase inhibition, it is crucial to understand the broader context of melanogenesis regulation. Key signaling pathways, such as the cAMP/PKA/CREB and MAPK/ERK pathways, play a significant role in modulating the expression of melanogenic genes, including the one encoding for tyrosinase.

Current research on 4-n-butylresorcinol suggests that its hypopigmentary effect is largely independent of these signaling pathways, as it does not appear to induce the degradation of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, nor does it affect the phosphorylation of CREB.[1] However, some evidence points towards the activation of the p38 MAPK pathway by 4-n-butylresorcinol, which may contribute to the ubiquitination and subsequent degradation of tyrosinase.

Caption: Overview of key signaling pathways regulating melanogenesis and the inhibitory action of this compound on tyrosinase.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on melanogenesis.

Tyrosinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on tyrosinase activity.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The rate of dopachrome formation is proportional to the enzyme's activity.

-

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare various concentrations of the test compound (this compound) and a reference inhibitor (e.g., kojic acid) in the buffer.

-

In a 96-well plate, add the sodium phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated as: [(Activity_control - Activity_sample) / Activity_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro tyrosinase activity assay.

Melanin Content Assay (Cell-Based)

This assay quantifies the total melanin content in cultured melanocytes after treatment with a test compound.

-

Principle: Melanin pigment is solubilized from cultured cells and quantified spectrophotometrically.

-

Materials:

-

B16F10 murine melanoma cells (or other suitable melanocyte cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 M NaOH with 10% DMSO

-

Microplate reader

-

-

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.

-

After incubation, wash the cells with PBS and harvest them using trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Lyse the cell pellet in 1 M NaOH with 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Centrifuge the lysate to remove cell debris.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of the cells, which is determined from a parallel set of cell pellets using a standard protein assay (e.g., BCA assay).

-

The percentage of melanin inhibition is calculated relative to the α-MSH-treated control.

-

Western Blotting for Melanogenesis-Related Proteins

This technique is used to determine the expression levels of key proteins involved in melanogenesis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

Cultured melanocytes treated as in the melanin content assay.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-p-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Logical Relationship of the Mechanism of Action

The following diagram illustrates the logical flow of the proposed mechanism of action for this compound in inhibiting melanogenesis.

Caption: Logical flow of the primary and potential secondary mechanisms of action for this compound in inhibiting melanogenesis.

Conclusion

This compound and its analogs represent a potent class of tyrosinase inhibitors with significant potential for the treatment of hyperpigmentary disorders. Their primary mechanism of action, the competitive inhibition of tyrosinase, is well-supported by in vitro and cellular studies of related compounds. While the direct impact on major melanogenesis signaling pathways appears to be minimal, emerging evidence suggests a role in promoting tyrosinase degradation, which warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and characterization of these and other novel depigmenting agents. Future research should focus on obtaining more specific quantitative data for this compound and elucidating the finer details of its interaction with the cellular machinery of melanocytes.

References

Investigating the Endocrine-Disrupting Potential of 4-tert-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol (4-t-OP) is an alkylphenol that has garnered significant attention within the scientific community due to its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, producing adverse developmental, reproductive, neurological, and immune effects. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of 4-t-OP, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and risk assessment.

Data Presentation: Quantitative Assessment of Endocrine Disruption

The endocrine-disrupting activity of 4-t-OP has been quantified through a variety of in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative overview of its potency and effects.

In Vitro Data

Table 1: Estrogen Receptor (ER) Binding and Transcriptional Activation

| Assay Type | Species/Cell Line | Receptor | Endpoint | Value | Reference |

| Receptor Binding | Rat | ER | Ki | 0.05-65 µM | [1] |

| Receptor Binding | Human | ERα | IC50 | 9.8 x 10⁻⁶ M | [2] |

| Transcriptional Activation | Yeast (YES Assay) | hERα | Agonist | Positive | [3] |

| Transcriptional Activation | HeLa-9903 | hERα | Agonist | Positive | [3] |

Table 2: Androgen Receptor (AR) Binding and Transcriptional Activation

| Assay Type | Species/Cell Line | Receptor | Endpoint | Value | Reference |

| Receptor Binding | Human | AR | Ki | 10 µM | [4] |

| Receptor Binding | Human | AR | IC50 | 34% inhibition at 1.9 x 10⁻⁴ M | [2] |

| Transcriptional Activation | CV-1 | hAR | Antagonist IC50 | 9.71 x 10⁻⁵ M | [5] |

| Transcriptional Activation | Yeast (YAS Assay) | hAR | Antagonist | Positive | [3] |

Table 3: Effects on Steroidogenesis and Other Nuclear Receptors

| Assay Type | Species/Cell Line | Target | Effect | Concentration | Reference |

| Steroidogenesis | Rat Leydig Cells | Testosterone Production | Increase | 10, 100, 500 mg/l | [6] |

| Steroidogenesis | Rat Leydig Cells | Progesterone Production | Increase | 10, 100, 500 mg/l | [6] |

| ERRγ Activity | Recombined Yeast | ERRγ | Inverse Agonist | - | [3] |

In Vivo Data

Table 4: Effects on Reproductive Endpoints in Rodents

| Species | Assay | Route of Administration | Dose | Observed Effect | Reference |

| Rat | Uterotrophic Assay | Oral | 50-200 mg/kg | Increased uterine weight | [1][7] |

| Rat | Uterotrophic Assay | Subcutaneous | 200-400 mg/kg | Increased uterine weight | [7] |

| Rat | Vaginal Opening | Oral | 200 mg/kg | Advanced age of vaginal opening | [1] |

| Rat (male) | 30-day oral gavage | Oral | 50, 150, 450 mg/kg/d | Reduced testis, epididymis, and prostate weight; decreased sperm motility | [8] |

| Rat (male) | 4-month drinking water | Oral | 1 x 10⁻⁵, 1 x 10⁻⁷, 1 x 10⁻⁹ M | No significant effect on reproductive organ weights or serum testosterone; increased sperm tail abnormalities | [9] |

Table 5: Effects on Endocrine Parameters in Fish

| Species | Duration | Concentration | Observed Effect | Reference |

| Zebrafish | 21 days | 0.02, 0.1, 0.5 µg/L | Increased hepatic vitellogenin (vtg) mRNA expression and 17β-estradiol; decreased testosterone and 11-ketotestosterone in males; elevated cortisol and thyroid hormone levels. | [10] |

| Zebrafish | - | 1 mM | Decreased heart rate (potentially linked to reduced thyroid hormone) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the endocrine-disrupting potential of 4-t-OP.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to detect estrogenic activity.[3]

Principle: Genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) are used. Binding of an estrogenic compound to the hERα triggers the expression of the reporter gene, leading to a measurable color change.

Protocol:

-

Yeast Culture: A single colony of the recombinant yeast is inoculated into a suitable growth medium and incubated until it reaches the mid-logarithmic growth phase.

-

Preparation of Test Solutions: 4-t-OP is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution, from which serial dilutions are made. A standard estrogen (e.g., 17β-estradiol) is also prepared for a standard curve.

-

Assay Plate Setup: Aliquots of the test compound dilutions, standard, and solvent control are added to a 96-well plate.

-

Inoculation and Incubation: The yeast culture is diluted in a fresh medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) and added to the wells. The plate is incubated to allow for cell growth and reporter gene expression.

-

Measurement: The absorbance is read at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

OECD 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay

This in vitro assay measures the ability of a chemical to induce hERα-mediated gene expression.

Principle: A human cell line (e.g., HeLa-9903) stably transfected with the hERα and a luciferase reporter gene is used. Activation of the hERα by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.

Protocol:

-

Cell Culture: The hERα-HeLa-9903 cells are maintained in an appropriate culture medium.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach.

-

Chemical Exposure: Cells are exposed to various non-cytotoxic concentrations of 4-t-OP for a defined period (e.g., 20-24 hours). A positive control (e.g., 17β-estradiol), a weak positive control, and a negative control are included.

-

Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: A luminometer is used to measure the light output after the addition of a luciferase substrate. The transcriptional activation is proportional to the luminescence intensity.

OECD 440: Uterotrophic Bioassay in Rodents

This in vivo assay is a short-term screening test for estrogenic activity based on the increase in uterine weight.[1]

Principle: The assay utilizes either immature female rodents or ovariectomized adult female rodents, in which the endogenous estrogen levels are low, making the uterus highly sensitive to exogenous estrogenic compounds.

Protocol:

-

Animal Model: Immature female rats (e.g., post-weaning) or young adult ovariectomized rats are used. Animals are divided into control and treatment groups.

-

Dosing: 4-t-OP is administered daily for three consecutive days via oral gavage or subcutaneous injection at various dose levels. A vehicle control group and a positive control group (e.g., ethinylestradiol) are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

-

Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of 4-t-OP.

Signaling Pathways

Caption: Estrogenic signaling pathway of 4-tert-Octylphenol.

Caption: Anti-androgenic signaling pathway of 4-tert-Octylphenol.

Experimental Workflows

Caption: Workflow for the OECD 440 Uterotrophic Bioassay.

Caption: General workflow for in vitro reporter gene assays.

Conclusion

The evidence presented in this technical guide demonstrates that 4-tert-Octylphenol possesses endocrine-disrupting properties, primarily through its interaction with estrogen and androgen signaling pathways. It acts as an estrogen receptor agonist and an androgen receptor antagonist. Furthermore, studies indicate its potential to interfere with steroidogenesis and thyroid hormone regulation. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development. Further investigation is warranted to fully elucidate the mechanisms of action and to assess the potential risks to human and wildlife health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 4-tert-octylphenol, 4-tert-butylphenol, and diethylstilbestrol on prenatal testosterone surge in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The toxic effects of 4-tert-octylphenol on the reproductive system of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 4-tert-octylphenol given in drinking water for 4 months on the male reproductive system of Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to 4-tert-octylphenol: Estrogenic and anti-androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity Effects of the Environmental Hormone 4-tert-octylphenol in Zebrafish ( Danio rerio ) | Saputra 1,2 | International Journal of Marine Science [aquapublisher.com]

The Cellular Choreography of 4-tert-Octylresorcinol in Melanocytes: A Technical Guide to Uptake and Metabolism

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cellular uptake and metabolism of 4-tert-Octylresorcinol within melanocytes. While direct research on this compound is limited, this document synthesizes available data from structurally similar and functionally related resorcinol derivatives, primarily 4-n-butylresorcinol and 4-tert-butylphenol, to construct a probable mechanistic framework. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in modulating melanogenesis.

Quantitative Data Summary

The inhibitory effects of various resorcinol derivatives on key melanogenesis-related enzymes and processes are summarized below. These values, primarily reported for 4-n-butylresorcinol, offer a comparative benchmark for anticipating the potency of this compound.

| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |

| 4-n-butylresorcinol | Human Tyrosinase | 21 µmol/L | Biochemical Assay | [1] |

| 4-n-butylresorcinol | Melanin Production | 13.5 µmol/L | MelanoDerm Skin Model | [1] |

| Kojic Acid | Human Tyrosinase | ~500 µmol/L | Biochemical Assay | [1] |

| Arbutin | Human Tyrosinase | >1000 µmol/L (weak inhibition) | Biochemical Assay | [1] |

| Hydroquinone | Human Tyrosinase | >1000 µmol/L (weak inhibition) | Biochemical Assay | [1] |

Core Mechanisms of Action

Resorcinol derivatives, including this compound, are understood to exert their primary influence on melanocytes through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][3] The proposed mechanism involves competitive binding to the active site of tyrosinase, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone.[4]

Furthermore, some studies on related compounds suggest a multi-faceted approach to reducing melanogenesis, which may also be relevant for this compound. This includes the enhancement of tyrosinase degradation, independent of mRNA levels.

It is important to note that unlike some other depigmenting agents, the hypopigmentary effect of 4-n-butylresorcinol does not appear to involve the activation of major signaling pathways such as ERK or Akt, nor does it affect CREB phosphorylation, which is a key regulator of MITF expression.[2][3] This suggests a more direct enzymatic inhibition rather than a modulation of gene expression for tyrosinase.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on melanocytes, adapted from studies on related compounds.

Cell Culture

-

Cell Line: Human melanocyte cell lines (e.g., HEMn-MP) or murine melanoma cell lines (e.g., B16F10) are commonly used.

-

Media: Melanocyte Growth Medium (MGM) supplemented with growth factors, or DMEM for melanoma cells, typically containing 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake and Viability Assay (MTT Assay)

This protocol determines the cytotoxic potential of the test compound.

-

Procedure:

-

Seed melanocytes in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment.

-

Procedure:

-

Culture melanocytes with and without this compound for a defined period (e.g., 72 hours).

-

Wash the cells with PBS and lyse them with 1N NaOH.

-

Incubate the lysate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

-

Tyrosinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of the compound on tyrosinase.

-

Procedure:

-

In a 96-well plate, combine a phosphate buffer, the test compound (this compound) at various concentrations, and a solution of mushroom or human tyrosinase.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA as a substrate.

-

Immediately measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

-

Western Blot Analysis

This technique is used to assess the protein levels of key molecules in signaling pathways.

-

Procedure:

-

Treat melanocytes with this compound for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., tyrosinase, MITF, p-ERK, p-Akt).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in melanogenesis and a general experimental workflow for investigating the effects of this compound.

Caption: Probable inhibitory action of this compound on the tyrosinase-mediated melanin synthesis pathway.

Caption: A typical experimental workflow for investigating the effects of this compound on melanocytes.

Concluding Remarks

While the direct investigation of this compound's cellular uptake and metabolism in melanocytes is an area ripe for further research, the existing data on related resorcinol derivatives provides a strong foundation for hypothesis-driven studies. The primary mechanism of action is likely the competitive inhibition of tyrosinase, leading to a reduction in melanin synthesis. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for elucidating the precise molecular interactions and cellular consequences of treating melanocytes with this promising compound. Future research should focus on obtaining direct quantitative data for this compound to validate these inferred mechanisms and to fully characterize its potential as a therapeutic agent for hyperpigmentation disorders.

References

- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-tert-Octylresorcinol for research applications

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Octylresorcinol for Research Applications

Introduction